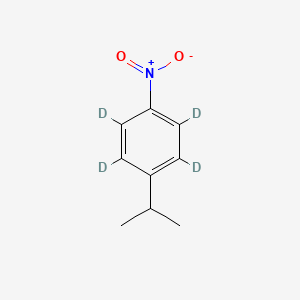

2-(4-Nitrophenyl-d4)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenyl-d4)propane is a deuterated derivative of 4-Nitrophenylpropane. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The deuterium labeling allows for detailed studies in fields such as metabolic research, environmental analysis, and clinical diagnostics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl-d4)propane typically involves the introduction of deuterium atoms into the 4-Nitrophenylpropane molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high purity levels. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitrophenyl-d4)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds

Applications De Recherche Scientifique

2-(4-Nitrophenyl-d4)propane is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes.

Industry: Applied in environmental analysis to detect pollutants and contaminants .

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenyl-d4)propane involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed tracking and analysis of its behavior in various chemical and biological systems. This enables researchers to study metabolic pathways, reaction mechanisms, and the compound’s effects on different molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenylpropane: The non-deuterated version of 2-(4-Nitrophenyl-d4)propane.

2,4-Dinitrophenol: Another nitrophenyl compound with different properties and applications.

4-Nitroaniline: A related compound with an amino group instead of a propane group

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .

Activité Biologique

Overview of 2-(4-Nitrophenyl-d4)propane

Chemical Structure and Properties

this compound is a deuterated derivative of 4-nitrophenyl propane. The presence of the nitro group (-NO2) on the aromatic ring significantly influences its chemical reactivity and biological properties. Deuteration (the replacement of hydrogen with deuterium, an isotope of hydrogen) can alter the pharmacokinetics and metabolic pathways of the compound.

Biological Activity

Mechanism of Action

Nitrophenyl compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity often stems from their ability to interact with cellular components, leading to alterations in cellular signaling pathways or direct effects on DNA.

-

Antimicrobial Activity

- Several studies have demonstrated that nitrophenyl derivatives exhibit antimicrobial properties. The mechanism typically involves the disruption of bacterial cell membranes or interference with essential metabolic processes.

- For example, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria, often through reactive oxygen species (ROS) generation.

-

Anticancer Activity

- Nitrophenyl compounds have been investigated for their potential anticancer effects. They may induce apoptosis in cancer cells by activating specific signaling pathways or through DNA damage mechanisms.

- Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential for therapeutic applications.

-

Anti-inflammatory Effects

- The anti-inflammatory properties of nitrophenyl derivatives may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- In experimental models, these compounds have been shown to reduce inflammation markers, highlighting their potential use in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of various nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potent antimicrobial properties.

-

Cancer Cell Line Investigation

- Research involving human breast cancer cell lines demonstrated that a structurally similar nitrophenyl compound induced apoptosis through ROS generation and activation of caspase pathways. This study emphasizes the potential role of nitrophenyl compounds in cancer therapy.

-

Inflammation Model

- In a model of acute inflammation induced by lipopolysaccharides (LPS), a nitrophenyl derivative was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its anti-inflammatory potential.

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Significant inhibition against S. aureus |

| Anticancer | Induction of apoptosis | ROS generation in breast cancer cells |

| Anti-inflammatory | Inhibition of cytokines | Reduced TNF-α and IL-6 levels |

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYUMNAEKRMIP-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.